molecular formula C20H16N2O2 B286763 2-(5-methyl-1,2-benzisoxazol-3-yl)-N-(2-naphthyl)acetamide

2-(5-methyl-1,2-benzisoxazol-3-yl)-N-(2-naphthyl)acetamide

Katalognummer: B286763
Molekulargewicht: 316.4 g/mol
InChI-Schlüssel: WMWMAYDLHZZAKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-methyl-1,2-benzisoxazol-3-yl)-N-(2-naphthyl)acetamide, also known as BINA, is a potent and selective inhibitor of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). It has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders.

Wirkmechanismus

2-(5-methyl-1,2-benzisoxazol-3-yl)-N-(2-naphthyl)acetamide inhibits the HAT activity of p300/CBP-associated factor (PCAF) by binding to its bromodomain. This results in the inhibition of histone acetylation and the regulation of gene expression. This compound has also been shown to inhibit the acetylation of non-histone proteins, such as p53 and NF-κB, which are involved in cell cycle regulation and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce neuroinflammation and oxidative stress in neurodegenerative diseases, and suppress inflammation and immune responses in inflammatory disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 2-(5-methyl-1,2-benzisoxazol-3-yl)-N-(2-naphthyl)acetamide is its selectivity for p300/CBP-associated factor (PCAF), which allows for targeted inhibition of histone acetylation. However, this compound has also been found to have off-target effects on other bromodomain-containing proteins, which may limit its specificity. Another limitation of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.

Zukünftige Richtungen

There are several potential future directions for research on 2-(5-methyl-1,2-benzisoxazol-3-yl)-N-(2-naphthyl)acetamide. One area of interest is the development of more potent and selective inhibitors of p300/CBP-associated factor (PCAF) for cancer and neurodegenerative disease treatment. Another area of interest is the investigation of this compound's effects on epigenetic regulation and gene expression in other diseases, such as cardiovascular disease and diabetes. Additionally, the development of novel formulations and delivery systems for this compound may improve its solubility and bioavailability for in vivo studies.

Synthesemethoden

The synthesis of 2-(5-methyl-1,2-benzisoxazol-3-yl)-N-(2-naphthyl)acetamide involves the reaction of 5-methyl-3-hydroxybenzisoxazole with 2-naphthylacetyl chloride in the presence of triethylamine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane. The resulting product is then purified by column chromatography to obtain this compound as a white solid.

Wissenschaftliche Forschungsanwendungen

2-(5-methyl-1,2-benzisoxazol-3-yl)-N-(2-naphthyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. It has also been found to enhance the efficacy of chemotherapy drugs in cancer treatment.
In neurodegenerative disease research, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. It has also been found to have neuroprotective effects in models of Parkinson's disease and Huntington's disease.
In inflammatory disorder research, this compound has been shown to reduce inflammation and improve symptoms in animal models of rheumatoid arthritis and inflammatory bowel disease.

Eigenschaften

Molekularformel

C20H16N2O2

Molekulargewicht

316.4 g/mol

IUPAC-Name

2-(5-methyl-1,2-benzoxazol-3-yl)-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C20H16N2O2/c1-13-6-9-19-17(10-13)18(22-24-19)12-20(23)21-16-8-7-14-4-2-3-5-15(14)11-16/h2-11H,12H2,1H3,(H,21,23)

InChI-Schlüssel

WMWMAYDLHZZAKB-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC4=CC=CC=C4C=C3

Kanonische SMILES

CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC4=CC=CC=C4C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.